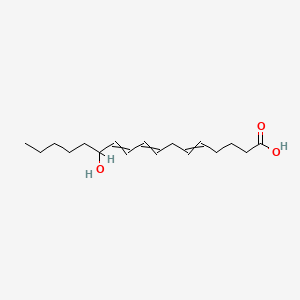
12-Hydroxy-5,8,10-heptadecatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxy-5,8,10-heptadecatrienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg. This compound is produced by the metabolism of arachidonic acid through the cyclooxygenase pathway and is known for its role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
12-Hydroxy-5,8,10-heptadecatrienoic acid can be synthesized through a Suzuki–Miyaura coupling reaction. This involves the coupling of a C10–C17 iodo alcohol with a C1–C9 vinylborane. The iodo alcohol is synthesized using Sharpless asymmetric epoxidation of the corresponding trimethylsilyl alcohol .
Industrial Production Methods
Industrial production of hydroxyheptadecatrienoic acid typically involves the enzymatic conversion of arachidonic acid. Cyclooxygenase-1 and cyclooxygenase-2 enzymes metabolize arachidonic acid to produce prostaglandin intermediates, which are further metabolized to hydroxyheptadecatrienoic acid by thromboxane synthase .
Analyse Des Réactions Chimiques
Types of Reactions
12-Hydroxy-5,8,10-heptadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be facilitated using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives of hydroxyheptadecatrienoic acid .
Applications De Recherche Scientifique
12-Hydroxy-5,8,10-heptadecatrienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: The compound plays a role in cellular signaling and inflammation processes.
Medicine: It has potential therapeutic applications in wound healing and inflammation management.
Industry: This compound is used in the production of various bioactive compounds and pharmaceuticals
Mécanisme D'action
12-Hydroxy-5,8,10-heptadecatrienoic acid exerts its effects by acting as a ligand for the leukotriene B4 receptor 2 (BLT2). This interaction triggers various cellular responses, including the promotion of epithelial barrier functions and wound healing. The compound is also involved in the regulation of inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonic Acid: A precursor to hydroxyheptadecatrienoic acid, involved in the same metabolic pathway.
Prostaglandin H2: An intermediate in the synthesis of hydroxyheptadecatrienoic acid.
Thromboxane A2: Another product of arachidonic acid metabolism, with distinct biological functions.
Uniqueness
12-Hydroxy-5,8,10-heptadecatrienoic acid is unique due to its specific role as a ligand for BLT2 and its involvement in wound healing and inflammation processes. Unlike other similar compounds, it has a distinct structure and specific biological activities .
Propriétés
Formule moléculaire |
C17H28O3 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20) |
Clé InChI |
KUKJHGXXZWHSBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
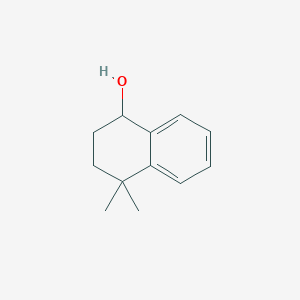
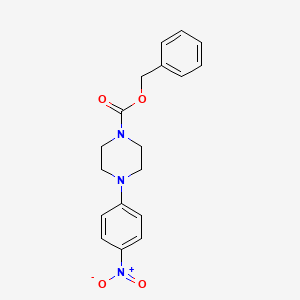
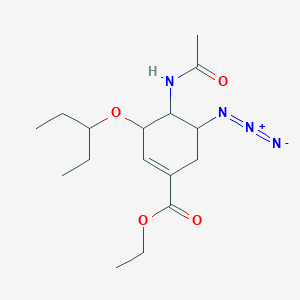
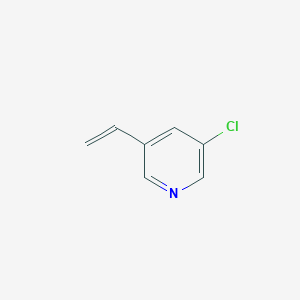
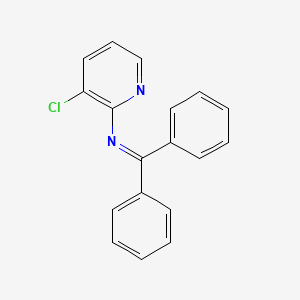
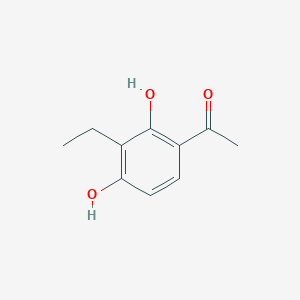
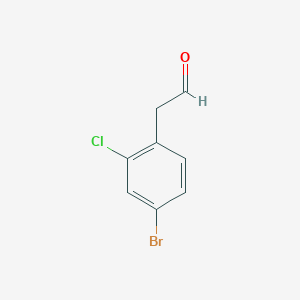
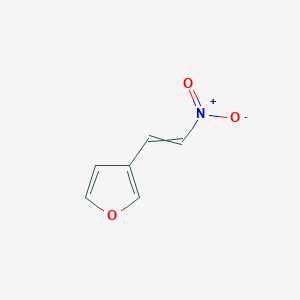
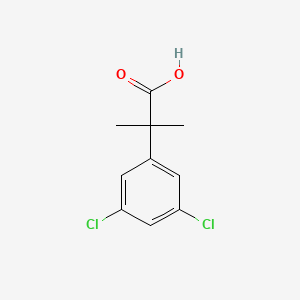
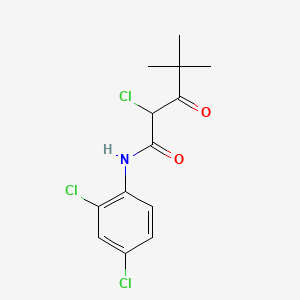
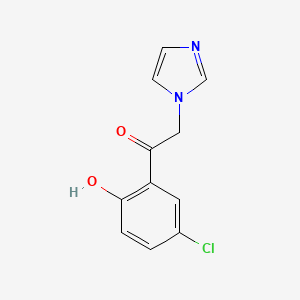
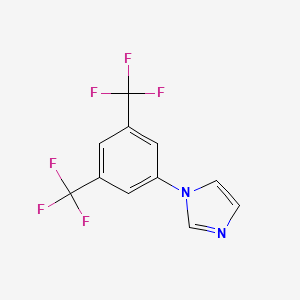

![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
